N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-methylbenzenesulfonamide
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Overview
Description
N-(4-{[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of aminopyrimidines. This compound is characterized by its unique structure, which includes an ethylamino group, a methylpyrimidinyl group, and a sulfonamide group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps. The process begins with the preparation of the pyrimidine core, followed by the introduction of the ethylamino group. The final step involves the sulfonation of the benzene ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of amines or alcohols.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of a hydrogen atom with a halogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired product but often involve specific temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated derivatives. These products are often used as intermediates in the synthesis of other complex organic compounds.
Scientific Research Applications
N-(4-{[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of other complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and leading to various biological effects. The pathways involved in this process include signal transduction and metabolic pathways.
Comparison with Similar Compounds
N-(4-{[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups and its resulting chemical properties. Similar compounds include:
- N-{4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl}-3,4-dimethoxybenzene-1-sulfonamide
- N-{4-[(4-amino-6-methylpyrimidin-2-yl)amino]phenyl}-4-methylbenzenesulfonamide
These compounds share similar structural features but differ in their specific functional groups and resulting chemical properties.
Properties
Molecular Formula |
C20H23N5O2S |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H23N5O2S/c1-4-21-19-13-15(3)22-20(24-19)23-16-7-9-17(10-8-16)25-28(26,27)18-11-5-14(2)6-12-18/h5-13,25H,4H2,1-3H3,(H2,21,22,23,24) |
InChI Key |
UQKDOWBIUKEQSF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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